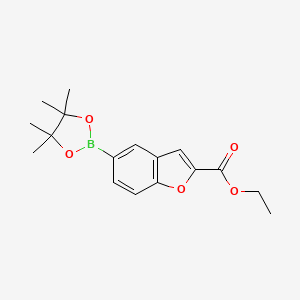

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate

Description

This compound is a boronate ester derivative featuring a benzofuran core substituted with a pinacol boronate group at position 5 and an ethyl carboxylate at position 2. Its molecular formula is C₁₇H₂₁BO₅, with a molecular weight of 316.16 g/mol (calculated from evidence in ). The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Properties

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO5/c1-6-20-15(19)14-10-11-9-12(7-8-13(11)21-14)18-22-16(2,3)17(4,5)23-18/h7-10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLYLEXOPWVWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate typically involves the borylation of a benzofuran derivative. One common method includes the reaction of 5-bromo-2-ethylbenzofuran-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronate ester.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate exhibit significant anticancer properties. The incorporation of boron into organic molecules has been linked to enhanced biological activity against cancer cells. For instance, studies have shown that boron-containing compounds can induce apoptosis in various cancer cell lines by disrupting cellular metabolic pathways and promoting oxidative stress .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron moiety can facilitate the transport of therapeutic agents across biological membranes, enhancing their bioavailability and efficacy. This property is particularly useful in targeted therapy where precision in drug delivery is crucial .

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of boron-containing units into polymer matrices has been shown to improve their resistance to degradation and enhance their overall performance in various applications such as coatings and composites .

Sensors and Electronics

The unique electronic properties of this compound allow its use in sensor technology. Its ability to interact with various chemical species can be harnessed to develop sensitive detection systems for environmental monitoring or medical diagnostics. For example, boron-containing compounds are often used in the development of chemosensors that detect specific ions or molecules in solution .

Organic Synthesis

Reagent for Cross-Coupling Reactions

In organic synthesis, this compound serves as a versatile reagent for cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The boron atom facilitates the coupling process by forming stable intermediates that can be further manipulated to yield desired products .

Synthesis of Functionalized Compounds

The compound can also be employed as a building block for the synthesis of functionalized benzofuran derivatives. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their diverse biological activities .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate exerts its effects is primarily through its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the coupled product. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Core Heterocycle Variations

Key Observations :

Substituent Position and Reactivity

Key Observations :

- Positional Effects : The 2-carboxylate group in the target compound minimizes steric hindrance during cross-coupling, leading to higher yields compared to furan-3-carboxylate analogs .

- Stability : Pyridine-based boronate esters exhibit lower air stability due to nitrogen’s electron-withdrawing effects, whereas benzofuran derivatives balance reactivity and stability .

Physicochemical Properties

| Property | Target Compound | Thiophene Analog | Pyridine Analog |

|---|---|---|---|

| Melting Point (°C) | 72–73 | Not reported | 132–135 |

| Solubility (DMSO, mg/mL) | >50 | >100 | 20–30 |

| LogP | 3.2 (predicted) | 2.8 (predicted) | 1.9 (predicted) |

Key Observations :

- Lipophilicity : The benzofuran derivative’s higher LogP (3.2) suggests better membrane permeability, advantageous in drug discovery .

- Solubility : Thiophene analogs exhibit superior solubility in polar solvents, attributed to sulfur’s polarizability .

Commercial Availability and Cost

| Compound Name | Supplier | Purity | Price (1g) |

|---|---|---|---|

| Target Compound | Enamine, BLDpharm | 97% | ¥5,800 |

| Thiophene Analog | CymitQuimica | 95% | €210 |

| Pyridine Analog | American Elements | 97% | $320 |

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with boron-based reagents. The incorporation of the dioxaborolane moiety enhances the compound's stability and biological activity. A detailed synthetic pathway can be summarized as follows:

- Starting Materials : Benzofuran derivatives and dioxaborolane.

- Reagents : Appropriate catalysts and solvents (e.g., acetone).

- Conditions : Reflux under inert atmosphere.

- Purification : Column chromatography to isolate the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown significant antiproliferative activity against various cancer cell lines:

In comparative studies with standard anticancer agents like Combretastatin-A4 (CA-4), this compound exhibited up to 10-fold higher potency in inhibiting cell proliferation across multiple cancer types .

The mechanism underlying the anticancer activity of this compound involves:

- Tubulin Inhibition : Similar to CA-4, this compound disrupts microtubule dynamics by inhibiting tubulin polymerization .

- Apoptosis Induction : Studies demonstrated that treatment with this compound results in increased caspase-3 activation and nuclear condensation in cancer cells, indicating enhanced apoptotic activity .

Case Study 1: Lung Cancer Treatment

A study focused on the effects of this compound on A549 lung cancer cells showed a significant reduction in cell viability at concentrations below 0.25 µM. The compound induced apoptosis through the intrinsic pathway as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Case Study 2: Breast Cancer Efficacy

In a comparative study against MCF-7 breast cancer cells, this compound showed an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM). This suggests a promising avenue for further development in breast cancer therapeutics .

Q & A

Basic: What are the established synthetic routes for Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step pathways:

- Step 1: Construction of the benzofuran core via Claisen condensation or Friedel-Crafts acylation to introduce substituents (e.g., methyl or ester groups) at specific positions .

- Step 2: Installation of the boronic ester group via Suzuki-Miyaura coupling or direct borylation. For example, reacting a halogenated benzofuran intermediate (e.g., bromo derivative) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃) in anhydrous THF at reflux .

- Step 3: Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and purity .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

Methodological Answer:

Key optimization parameters include:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for aryl boronate coupling. Catalyst loading (0.5–5 mol%) should balance cost and yield .

- Solvent System: Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of the boronate. For moisture-sensitive reactions, anhydrous THF with molecular sieves is preferred .

- Base Choice: Inorganic bases (e.g., K₂CO₃) or cesium carbonate improve coupling efficiency by deprotonating intermediates .

- Temperature Control: Reactions often proceed at 80–100°C under inert atmosphere (N₂/Ar). Microwave-assisted synthesis can reduce time and improve regioselectivity .

- By-Product Analysis: Monitor deboronation side reactions via LC-MS and adjust stoichiometry of the aryl halide coupling partner to minimize undesired products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Ester C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., C₁₇H₂₁BO₄: calc. 300.16 g/mol) .

Advanced: How does computational modeling predict the reactivity of the boronic ester group in cross-coupling?

Methodological Answer:

- DFT Calculations: Density Functional Theory (DFT) models the electron density at the boron center to predict nucleophilic attack efficiency. The electron-withdrawing ester group on benzofuran slightly reduces boron's electrophilicity compared to non-substituted aryl boronates .

- Transition-State Analysis: Simulations of Pd-B interactions during oxidative addition reveal steric effects from the pinacol group, which may slow transmetallation in bulky substrates .

- Solvent Effects: COSMO-RS models evaluate solvent polarity’s impact on reaction rates, suggesting THF enhances boronate solubility without stabilizing unwanted intermediates .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture Sensitivity: The boronate ester hydrolyzes in aqueous or humid conditions. Store under inert gas (N₂/Ar) in sealed containers with desiccants .

- Temperature: Long-term stability is maintained at –20°C. Avoid repeated freeze-thaw cycles to prevent decomposition .

- Light Exposure: Protect from UV light to prevent radical-mediated degradation of the benzofuran core .

Advanced: How do substituents on the benzofuran ring influence cross-coupling efficiency?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): The ethyl ester at position 2 stabilizes the boronate via resonance, slightly reducing reactivity but improving regioselectivity in Suzuki couplings .

- Steric Effects: Substituents at position 5 (e.g., methyl groups) hinder Pd catalyst access, requiring higher temperatures or bulky ligands (e.g., SPhos) .

- Comparative Studies: Analogues with halogens (e.g., Br at position 6) show faster coupling rates due to increased electrophilicity, as demonstrated in fluorobenzoyloxy derivatives .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate for Biaryl Synthesis: Used in constructing kinase inhibitors or PPAR agonists via Suzuki coupling to introduce aromatic pharmacophores .

- Protease Inhibition: The benzofuran scaffold mimics peptide backbones, enabling development of SARS-CoV-2 Mpro inhibitors when coupled with heterocyclic amines .

Advanced: How can regioselectivity issues in cross-coupling be addressed?

Methodological Answer:

- Directed Ortho-Metalation: Pre-functionalize the benzofuran with directing groups (e.g., amides) to control boronate installation .

- Ligand Engineering: Bulky ligands (e.g., DavePhos) favor coupling at less hindered positions .

- Microwave Irradiation: Enhances kinetic control, favoring the thermodynamically less stable but desired regioisomer .

Basic: What analytical methods quantify purity and by-products?

Methodological Answer:

- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients separate the compound from deboronated by-products (e.g., benzofuran-2-carboxylate) .

- Elemental Analysis: Confirms boron content (calc. ~3.6%) to validate boronate integrity .

Advanced: What mechanistic insights explain unexpected side reactions during synthesis?

Methodological Answer:

- Protodeboronation: Acidic conditions or trace water can hydrolyze the boronate to a protonated benzofuran. Mitigate using anhydrous solvents and scavengers (e.g., molecular sieves) .

- Homocoupling: Oxidative dimerization occurs if Pd(0) is not efficiently regenerated. Add reductants (e.g., Zn powder) or optimize Pd:ligand ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.